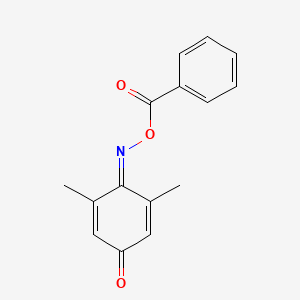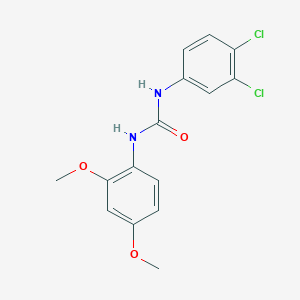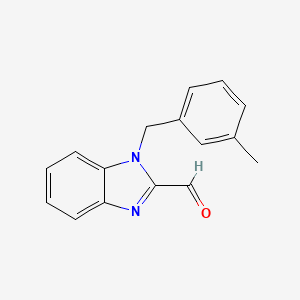![molecular formula C9H21N3O2S B5694772 N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide, also known as Sulfamide or NPS 2143, is a potent and selective inhibitor of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and other physiological processes. Sulfamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and cancer.
Mecanismo De Acción
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide acts as a selective antagonist of the CaSR, which is expressed in various tissues, including the parathyroid gland, kidney, bone, and brain. CaSR activation leads to the release of parathyroid hormone and the regulation of calcium and phosphate homeostasis. This compound inhibits CaSR-mediated signaling by binding to the receptor's allosteric site, preventing the binding of calcium ions and other ligands.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of serum calcium levels, and the suppression of bone resorption. This compound has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has several advantages for laboratory experiments, including its high potency and selectivity for CaSR, its ability to penetrate cell membranes, and its stability in biological fluids. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, this compound's potential as a treatment for other diseases, such as diabetes, hypertension, and cardiovascular disease, should be explored.
Conclusion
This compound is a potent and selective inhibitor of the calcium-sensing receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well characterized. Future research on this compound should focus on its potential as a therapeutic agent for various diseases and the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide can be synthesized through a multi-step process involving the reaction of piperidine with dimethylamine, followed by the reaction of the resulting compound with thionyl chloride and then with sulfamide. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide has been widely used in scientific research to investigate the role of CaSR in various physiological and pathological conditions. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo, making it a potential anticancer drug candidate. This compound has also been studied for its effects on bone metabolism and its potential as a treatment for osteoporosis and other bone disorders. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S/c1-11(2)15(13,14)10-6-9-12-7-4-3-5-8-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKMIXKMIAWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
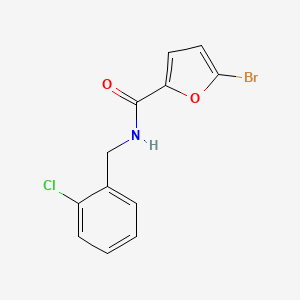
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
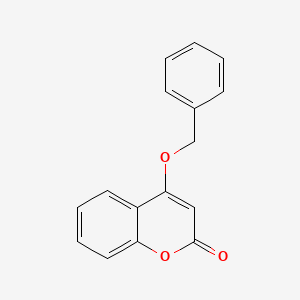
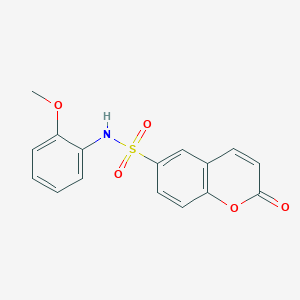


![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
